molecular formula C10H12N2 B8472790 4-Amino 7-Ethylindole

4-Amino 7-Ethylindole

Cat. No. B8472790
M. Wt: 160.22 g/mol
InChI Key: LJLOWMKXNZRILK-UHFFFAOYSA-N
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Patent
US05752982

Procedure details

4-nitro 7-ethylindoline was reduced in the same manner than 6-nitro 7-ethylindoline. 6 g of indole recrystallized from a ethylacetate/isopropylic ether (1/3) mixture were obtained.
Name
4-nitro 7-ethylindoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-nitro 7-ethylindoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([CH2:13][CH3:14])=[C:9]2[C:5]=1[CH2:6][CH2:7][NH:8]2)([O-])=O.[N+](C1C(CC)=C2C(CCN2)=CC=1)([O-])=O>>[NH2:1][C:4]1[CH:12]=[CH:11][C:10]([CH2:13][CH3:14])=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2

Inputs

Step One
Name
4-nitro 7-ethylindoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCNC2=C(C=C1)CC
Step Two
Name
6-nitro 7-ethylindoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNC2=C1CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6 g of indole recrystallized from a ethylacetate/isopropylic ether (1/3) mixture
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
NC1=C2C=CNC2=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.